![molecular formula C9H9NO5 B1201971 2-Amino-3-(4-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propanoic acid](/img/structure/B1201971.png)
2-Amino-3-(4-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propanoic acid
Overview
Description
Topaquinone is a non-proteinogenic alpha-amino acid that is alanine substituted at position 3 by a 2-hydroxy-1,4-benzoquinon-5-yl group. It is a non-proteinogenic alpha-amino acid and a member of monohydroxy-1,4-benzoquinones. It is a tautomer of a topaquinone zwitterion.
Scientific Research Applications
Enantioselective Synthesis and Neuroexcitants
2-Amino-3-(4-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propanoic acid is involved in the enantioselective synthesis of neuroexcitant analogs, specifically ATPA, which is an analog of AMPA. These compounds demonstrate over 99% enantiomeric excess and are significant in neuroscientific research (Pajouhesh et al., 2000).
Synthesis of Hydroxy-α,α-Disubstituted-α-Amino Acids
This chemical plays a role in the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids, a family of constrained hydroxy-α,α-disubstituted-α-amino acids. These acids are pivotal in the field of organic chemistry due to their structural uniqueness and potential applications (Avenoza et al., 1999).
Electrochemical Detection Applications
The compound contributes to the development of redox-active labels for electrochemical detection of modified oligonucleotides. It is essential in creating sensitive detection systems for nucleic acids, which is crucial in molecular biology and genetic engineering (Shundrin et al., 2016).
Crystal Structure Studies
Its crystal structure has been analyzed for a better understanding of molecular geometry and interactions. This is vital in materials science and pharmaceutical development, where molecular structure dictates function and reactivity (Jian Li et al., 2009).
Immunobiological Research
Derivatives of 2-amino-3-(purin-9-yl)propanoic acid exhibit significant immunostimulatory and immunomodulatory effects. This is crucial for developing new therapies in immunology and understanding immune response mechanisms (Doláková et al., 2005).
Antioxidant and Anti-inflammatory Research
Conjugates of amino acids with N-Aroyl-N, N'-Dicyclohexyl Urea, derived from this chemical, show potent antioxidant and anti-inflammatory activities. These findings are significant in pharmacology, especially in developing treatments for oxidative stress-related disorders and inflammation (Sahoo et al., 2011).
properties
IUPAC Name |
2-amino-3-(6-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11H,1,10H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRFBISQAMHSIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=O)C1=O)O)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(4-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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